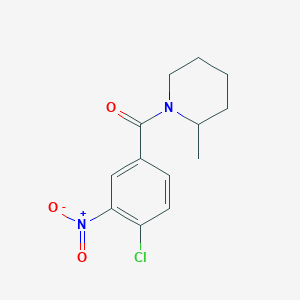

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine

Description

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine (CAS: 19202-07-4) is a substituted piperidine derivative featuring a 4-chloro-3-nitrobenzoyl group attached to the 2-methylpiperidine scaffold. The compound is listed in commercial catalogs as a specialty chemical with 97% purity, typically used in research settings for synthetic and pharmacological studies .

Properties

CAS No. |

321531-39-9 |

|---|---|

Molecular Formula |

C13H15ClN2O3 |

Molecular Weight |

282.72 g/mol |

IUPAC Name |

(4-chloro-3-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H15ClN2O3/c1-9-4-2-3-7-15(9)13(17)10-5-6-11(14)12(8-10)16(18)19/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

VZWSOLNGXWPCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine typically involves the acylation of 2-methylpiperidine with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine derivative.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products

Reduction: 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2-methylpiperidine.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets:

- Anti-inflammatory Properties : Research indicates that compounds similar to this one can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. Inhibitors of sEH have shown promise in treating conditions such as rheumatoid arthritis and sepsis by reducing inflammatory markers like IL-6 and TNF-α .

- Analgesic Effects : The compound may exhibit analgesic properties, potentially making it useful in pain management. Studies have shown that related compounds interact with pain pathways, suggesting a mechanism for pain relief .

Anticancer Research

The compound's structural analogs have demonstrated significant anticancer activity, particularly against various cancer cell lines:

- Mechanism of Action : Similar compounds have been observed to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For instance, derivatives have been shown to inhibit cell proliferation in human lung and breast cancer cell lines .

-

Case Studies :

- A study on piperidine derivatives indicated that modifications to the piperidine ring could enhance cytotoxicity against cancer cells, supporting the exploration of this compound in cancer therapeutics .

Comparative Analysis of Related Compounds

To better understand the potential of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine ring with varied substituents | Anticancer, anti-inflammatory |

| Compound B | Nitro group on benzene ring | Analgesic effects |

| Compound C | Hydroxy group substitution | Enhanced cytotoxicity |

Case Studies and Research Findings

Several studies have explored the efficacy of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine and its analogs:

- Antitumor Efficacy : In vitro studies revealed that derivatives inhibited the growth of various cancer cell lines, providing evidence for their application in oncology .

- Safety Profile : Toxicity assessments indicated that related compounds did not exhibit acute toxicity at high doses, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Pharmacological Potential

- Electron-Withdrawing Effects: The 4-Cl and 3-NO₂ groups on the benzoyl ring enhance electrophilic character, making the compound more reactive in nucleophilic substitution reactions compared to non-nitro analogues (e.g., 1-(4-chlorobenzoyl)-2-methylpiperidine) .

- Heterocyclic Core : Piperidine derivatives generally exhibit greater conformational flexibility than pyrrolidine analogues, which may influence binding affinity in biological targets. For instance, AI3-37220, a structurally related piperidine repellent, demonstrated superior mosquito-repellent efficacy (89.8% protection after 9 hours) compared to DEET, attributed to optimal lipophilicity and molecular geometry .

- Substituent Position : Meta- or ortho-substituted chloro-nitro derivatives (e.g., 1-(3-Chloro-5-nitrobenzoyl)piperidine) may exhibit divergent biological activities due to altered steric and electronic profiles. For example, 2,6-bis(aryl)piperidin-4-ones with methoxy groups showed antimalarial and antimicrobial activities in crystallographic studies .

Biological Activity

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its structural components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Chloro and nitro substituents : These groups influence the compound's reactivity and biological interactions.

The biological activity of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Biological Activities

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of piperidine derivatives found that compounds similar to 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine exhibited significant inhibition against pathogenic bacteria. The half maximal inhibitory concentration (IC50) values were determined, with some compounds showing IC50 values lower than 1 mM, indicating potent activity .

| Compound | Bacterial Strain | IC50 (mM) |

|---|---|---|

| A | Salmonella typhi | < 1 |

| B | Bacillus subtilis | < 0.5 |

| C | E. coli | 1.5 |

Study 2: Anticancer Activity

In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to inhibit cell growth in breast cancer cells through mitochondrial pathway activation .

| Cell Line | Compound Concentration (μM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 70 |

| HeLa (Cervical Cancer) | 20 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.